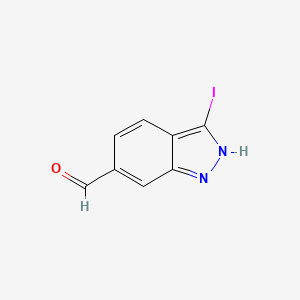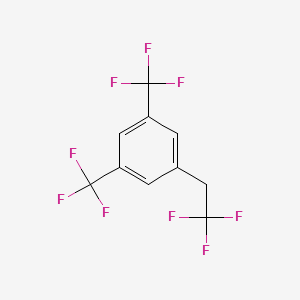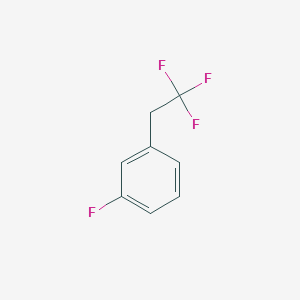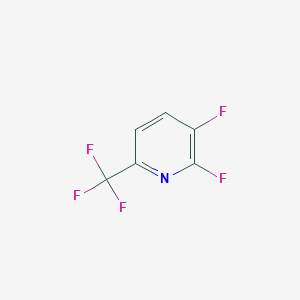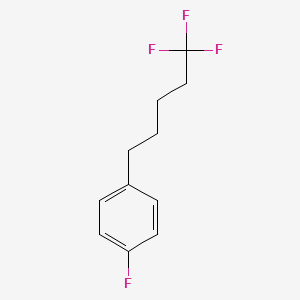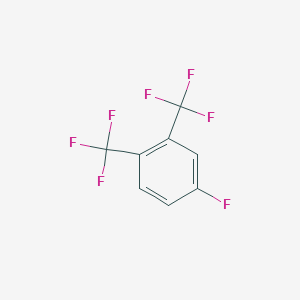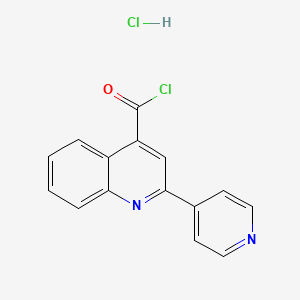
2-(吡啶-4-基)喹啉-4-甲酰氯盐酸盐
描述
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O . It is a versatile material extensively used in scientific research, including drug synthesis, organic chemistry, and molecular biology studies.
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride involves several steps. A mixture of isatin, 4-acetylp- yridine, and potassium hydroxide in ethanol and water is mixed and refluxed for 10 hours . Further details about the synthesis process can be found in the referenced scientific papers .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by its molecular formula C15H10Cl2N2O. The average mass is 305.159 Da, and the monoisotopic mass is 304.017029 Da .Chemical Reactions Analysis
The chemical reactions involving 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are complex and can be found in various scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are characterized by its molecular formula, average mass, and monoisotopic mass . More detailed properties can be found in the referenced scientific papers .科学研究应用
光致发光配位聚合物
该化合物在光致发光配位聚合物的形成中起着关键作用。Twaróg、Hołyńska 和 Kochel (2020) 证明使用 2-(吡啶-4-基)喹啉-4-羧酸会导致形成一维铜(II) 配位聚合物,具有显着的光致发光特性。这为材料科学提供了潜在的应用,特别是在开发新型发光材料方面 (Twaróg, Hołyńska, & Kochel, 2020)。
与金属络合
Bortoluzzi 等人 (2011) 探讨了该化合物在与铂 (II) 和钯 (II) 形成络合物中的作用。他们注意到它参与了金属辅助缩合反应,从而导致合成新的络合物。这表明在催化和有机金属化学中具有潜在应用 (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011)。
抗菌研究
在 Zhang 等人 (2016) 的一项研究中,合成了基于 2-(吡啶-4-基)喹啉-4-羧酸的金属配合物,并研究了它们的抗菌特性。这些配合物表现出显着的抗菌活性,表明在药物化学和制药领域具有潜在应用 (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016)。
用于生物成像的荧光探针
Pawar 等人 (2016) 将该化合物的衍生物用作水溶液中 Zn2+ 离子的荧光传感器,展示了它们在生物成像中的应用。该研究突出了其在生物和生化研究中的潜在用途,特别是在开发新的诊断工具方面 (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016)。
配位聚合物和超分子化学
Wu、Zhang 和 Ma (2014) 研究了该化合物在形成不同一维超分子链中的作用。这项研究强调了它在超分子化学领域的重要性,特别是在设计和合成新的配位聚合物方面 (Wu, Zhang, & Ma, 2014)。
未来方向
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could be expected to follow similar trends.
属性
IUPAC Name |
2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABMOZMVHRWZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

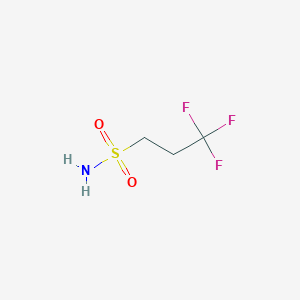
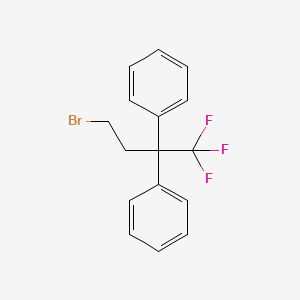
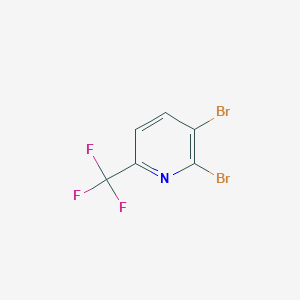


![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)
